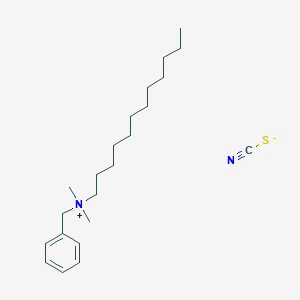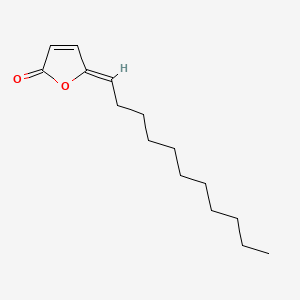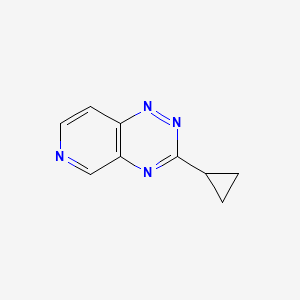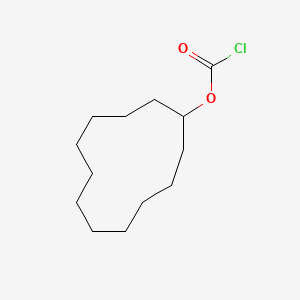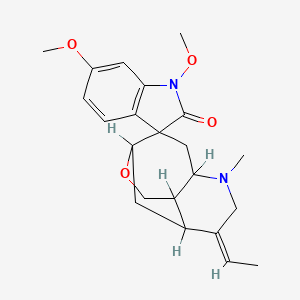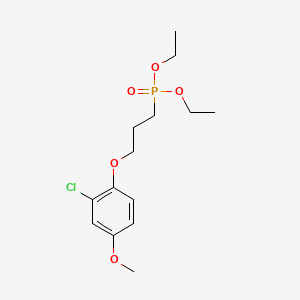
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is a chemical compound with the molecular formula C14H22ClO5P. It consists of 22 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is part of the phosphonic acid ester family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester typically involves the reaction of 3-(2-chloro-4-methoxyphenoxy)propyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxypropyl compounds .
科学的研究の応用
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphonic acid esters and related compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.
作用機序
The mechanism of action of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester: This compound has a similar structure but with a longer carbon chain.
Phosphonic acid, [7-(2-chloro-4-methoxyphenoxy)heptyl]-, diethyl ester: This compound also has a similar structure but with an even longer carbon chain.
Uniqueness
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is unique due to its specific molecular structure, which allows it to interact with particular enzymes and biological pathways. Its shorter carbon chain compared to similar compounds may result in different physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications .
特性
CAS番号 |
89210-90-2 |
|---|---|
分子式 |
C14H22ClO5P |
分子量 |
336.75 g/mol |
IUPAC名 |
2-chloro-1-(3-diethoxyphosphorylpropoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H22ClO5P/c1-4-19-21(16,20-5-2)10-6-9-18-14-8-7-12(17-3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
InChIキー |
WDTUXIPXTSGROZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)OC)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


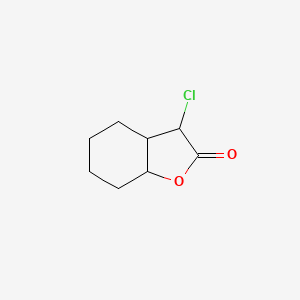
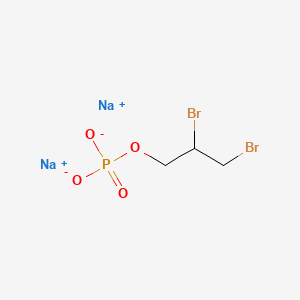

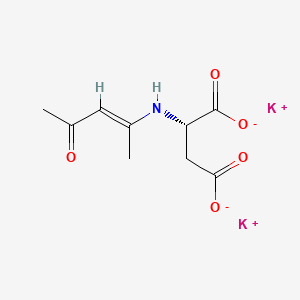
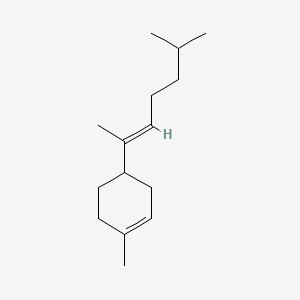
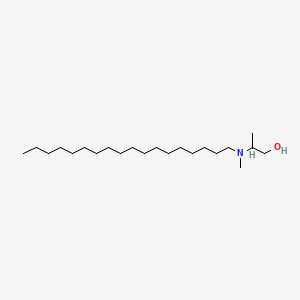

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
